
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, also known as 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This molecule has been studied for its potential therapeutic applications in a variety of diseases, including cancer, metabolic disorders, and inflammatory diseases. Furthermore, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Applications De Recherche Scientifique
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Furthermore, it has been studied for its potential to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.
Mécanisme D'action
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the synthesis of pyrimidines, which are important building blocks for DNA and RNA. By inhibiting DHODH, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide prevents the synthesis of pyrimidines, which in turn inhibits the growth of cells.
Biochemical and Physiological Effects
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Additionally, it has been found to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Furthermore, it has been found to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that it is a highly potent inhibitor of DHODH, which makes it a useful tool for studying the enzyme and its role in various diseases. Additionally, it is a relatively small molecule, which makes it easy to synthesize and handle in the laboratory. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for the use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. One potential direction is the development of new formulations of the molecule that are more water-soluble, which would make it easier to use in laboratory experiments. Additionally, further research could be done to explore the potential of the molecule to inhibit the growth of other bacteria and fungi, as well as other cancer cell lines. Furthermore, further research could be done to explore the potential of the molecule to inhibit the growth of other metabolic disorders. Finally, further research could be done to explore the potential of the molecule to be used as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide can be achieved through a three-step synthesis process. The first step involves the reaction of 4-phenoxybenzaldehyde with anhydrous ammonia to produce 4-phenoxybenzylamine. The second step involves the reaction of 4-phenoxybenzylamine with ethyl acetoacetate to produce 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. The third step involves the reaction of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide with p-toluenesulfonic acid to produce the final product.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23(16-27-17-25-22(15-24(27)29)18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-15,17H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGWAPNRRCZTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

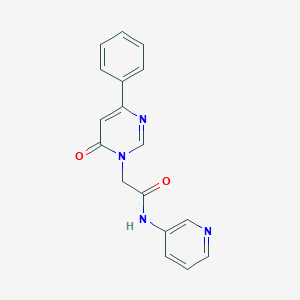
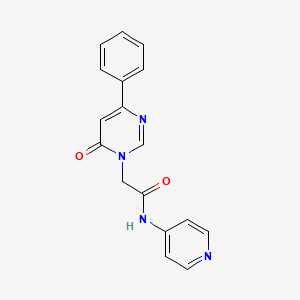
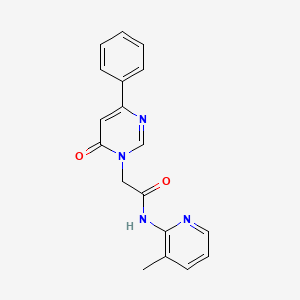
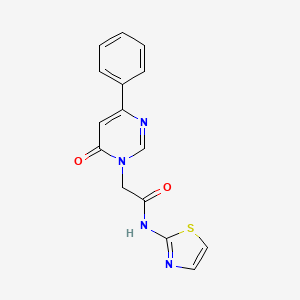
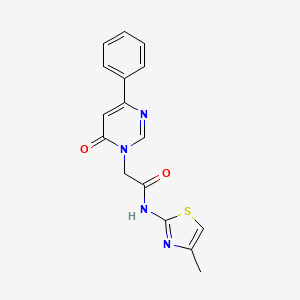
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
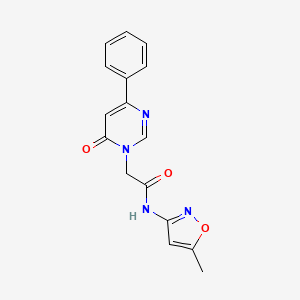
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6541440.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6541445.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6541452.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541471.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541477.png)
![3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541488.png)